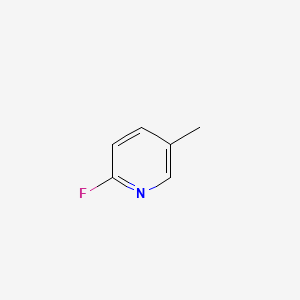

2-Fluoro-5-methylpyridine

Vue d'ensemble

Description

2-Fluoro-5-methylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a fluorine atom at the second position and a methyl group at the fifth position. This structure makes it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related fluoropyridines has been explored in several studies. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another study presented a novel synthetic pathway to 4-fluoropyridines, which involved a series of rearrangements starting from 2-fluoroallylic alcohols . Additionally, the synthesis of 2-amino-5-fluoropyridine was reported using a route that includes nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as lanthanide complexes constructed from 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, was investigated using single-crystal X-ray diffraction, which revealed a distorted triangular prism coordination sphere .

Chemical Reactions Analysis

The chemical reactivity of fluoropyridines is highlighted in several studies. For example, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions with halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Another study synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which showed herbicidal activity, indicating the potential of fluoropyridines in agrochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound specifically are not detailed in the provided papers. However, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid was studied, showing thermal stability up to 450 K . The photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were also examined, revealing the influence of fluorine atoms on emission characteristics .

Applications De Recherche Scientifique

Synthesis of Acetylcholine Release Enhancing Agents

2-Fluoro-4-methylpyridine, a close derivative of 2-Fluoro-5-methylpyridine, has been used in the synthesis of cognition enhancer drug candidates. In a study by Pesti et al. (2000), this compound was functionalized to create a novel alkylating agent, which was then used to synthesize a drug candidate that enhances acetylcholine release (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Herbicidal Activity

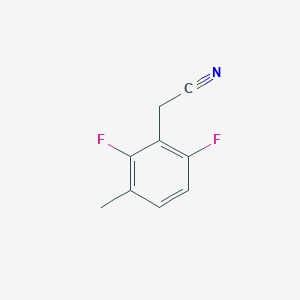

2-Fluoro-5-pyridylmethylaminoacrylates, synthesized from this compound, have been studied for their herbicidal properties. Liu et al. (2005) synthesized a series of these compounds and found them to be effective herbicidal inhibitors of photosystem II electron transport, showing excellent activity against certain weeds in post-emergence treatment (Liu, Zhao, Wang, Li, Huang, & Li, 2005).

Vibrational Spectroscopy and Molecular Docking Studies

Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, examining its geometrical optimization, intramolecular hydrogen bonding interactions, and various other properties using Density-functional theory. The study also included molecular docking to show the compound's potential as a drug (Selvakumari, Venkataraju, Muthu, Sangeetha, & Rajesh, 2022).

PET Imaging Applications

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This compound, which includes a fluoropyridine structure, demonstrated potential for visualizing enzymes in the brain via PET imaging (Kumata, Yui, Hatori, Maeda, Xie, Ogawa, Yamasaki, Nagai, Shimoda, Fujinaga, Kawamura, & Zhang, 2015).

Safety and Hazards

2-Fluoro-5-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator, and handling in a well-ventilated place .

Mécanisme D'action

Target of Action

2-Fluoro-5-methylpyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds, serving as a key intermediate in chemical reactions .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions in which it is involved. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Biochemical Pathways

As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the final product being synthesized. For example, it can be used in the synthesis of fluorinated pyridines, which have potential use for the treatment of organophosphorus nerve-agent poisoning .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and chemical stability .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. The specific molecular and cellular effects would depend on the nature of these compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that its handling and use require appropriate safety measures.

Propriétés

IUPAC Name |

2-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSOZARHUJMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379143 | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2369-19-9 | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)